molecular formula C34H34O6 B139886 (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one CAS No. 116261-30-4

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one

Cat. No. B139886
CAS RN: 116261-30-4
M. Wt: 538.6 g/mol
InChI Key: GJONVZSUXWNNKA-WDYNHAJCSA-N
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Description

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one, also known as BMB-4, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in cancer treatment. BMB-4 is a chiral molecule that belongs to the oxolane family and has a unique structure that allows it to interact with DNA.

Mechanism of Action

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one interacts with DNA by binding to the minor groove and inducing a conformational change that prevents DNA from being replicated. This mechanism of action is unique and differs from other DNA-binding agents, making (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one a valuable tool for studying DNA-protein interactions.
Biochemical and physiological effects:
(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one has been shown to induce apoptosis (cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is crucial for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one is a powerful tool for studying DNA-protein interactions and has potential applications in cancer treatment. However, its complex synthesis process and limited availability can make it difficult to use in lab experiments. Additionally, (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one. One area of interest is its potential use in combination therapy with other chemotherapy drugs. Another area of research is the development of more efficient synthesis methods to increase the availability of (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one for lab experiments. Additionally, further studies are needed to determine the safety and efficacy of (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one in clinical trials.

Synthesis Methods

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one can be synthesized using a multi-step reaction process that involves the use of reagents such as sodium hydride, potassium carbonate, and palladium catalysts. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and melanoma. (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin, making it a promising candidate for combination therapy.

properties

IUPAC Name

(3S,4S)-3,4-bis[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-36-32-19-26(13-15-30(32)38-21-24-9-5-3-6-10-24)17-28-23-40-34(35)29(28)18-27-14-16-31(33(20-27)37-2)39-22-25-11-7-4-8-12-25/h3-16,19-20,28-29H,17-18,21-23H2,1-2H3/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJONVZSUXWNNKA-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553380
Record name (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one

CAS RN

116261-30-4
Record name (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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